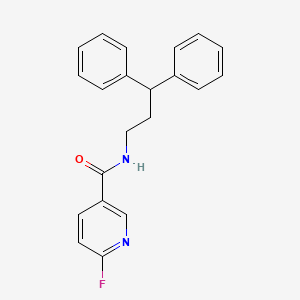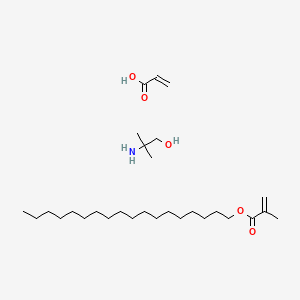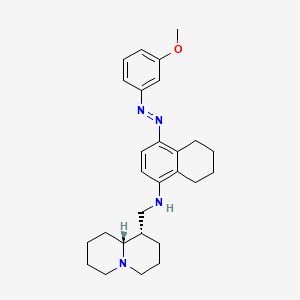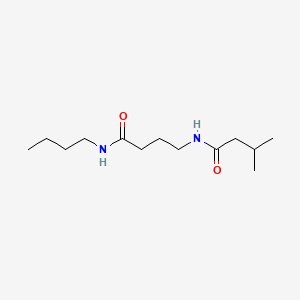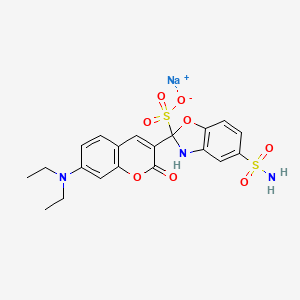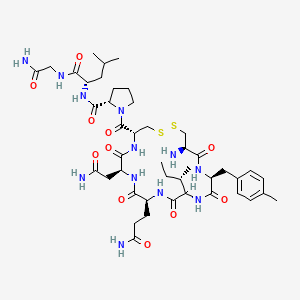
Oxytocin, mephe(2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxytocin, mephe(2)- is a synthetic analog of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, childbirth, and lactation. Oxytocin is synthesized in the hypothalamus and released by the posterior pituitary gland. The analog oxytocin, mephe(2)-, is designed to mimic the effects of natural oxytocin with potential modifications to enhance its stability and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, mephe(2)- involves several steps, including the formation of peptide bonds and the introduction of specific functional groups. One common method involves the use of solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of oxytocin, mephe(2)- often involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form. The process may also include steps to ensure the correct folding of the peptide and the formation of disulfide bridges, which are crucial for the biological activity of oxytocin analogs .
Análisis De Reacciones Químicas
Types of Reactions
Oxytocin, mephe(2)- can undergo various chemical reactions, including:
Oxidation: The formation of disulfide bridges between cysteine residues.
Reduction: The breaking of disulfide bridges to yield free thiol groups.
Substitution: The replacement of specific amino acid residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Use of protected amino acids and coupling reagents like DCC and HOBt in SPPS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, such as enhanced receptor binding affinity or increased resistance to enzymatic degradation .
Aplicaciones Científicas De Investigación
Oxytocin, mephe(2)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Explored as a potential therapeutic agent for conditions such as autism, anxiety, and postpartum hemorrhage.
Industry: Utilized in the development of novel drug delivery systems and biotechnological applications .
Mecanismo De Acción
Oxytocin, mephe(2)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the uterus, mammary glands, and brain. Upon binding, the receptor activates intracellular signaling pathways that increase calcium levels, leading to muscle contraction and other physiological responses. The compound also modulates the release of neurotransmitters, influencing social and emotional behaviors .
Comparación Con Compuestos Similares
Similar Compounds
Vasopressin: Another neuropeptide with similar structure and functions, primarily involved in water retention and blood pressure regulation.
Carbetocin: A synthetic analog of oxytocin used to prevent postpartum hemorrhage.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Uniqueness
Oxytocin, mephe(2)- is unique due to its specific modifications, which may enhance its stability, receptor selectivity, and therapeutic potential compared to natural oxytocin and other analogs. These modifications can lead to improved pharmacokinetic properties and reduced side effects, making it a promising candidate for various clinical applications .
Propiedades
Número CAS |
3714-57-6 |
|---|---|
Fórmula molecular |
C44H68N12O11S2 |
Peso molecular |
1005.2 g/mol |
Nombre IUPAC |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-methylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H68N12O11S2/c1-6-24(5)36-43(66)50-27(13-14-33(46)57)39(62)52-30(18-34(47)58)40(63)54-31(21-69-68-20-26(45)37(60)51-29(41(64)55-36)17-25-11-9-23(4)10-12-25)44(67)56-15-7-8-32(56)42(65)53-28(16-22(2)3)38(61)49-19-35(48)59/h9-12,22,24,26-32,36H,6-8,13-21,45H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,66)(H,51,60)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t24-,26-,27-,28-,29-,30-,31-,32-,36?/m0/s1 |
Clave InChI |
PLYQQCAFJFDQET-MUPTULDRSA-N |
SMILES isomérico |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)C)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)C)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


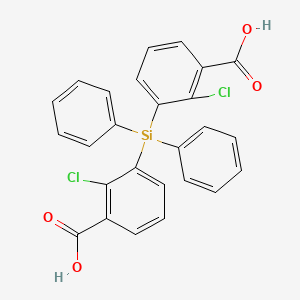
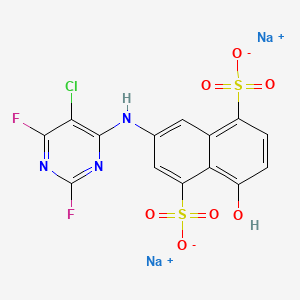
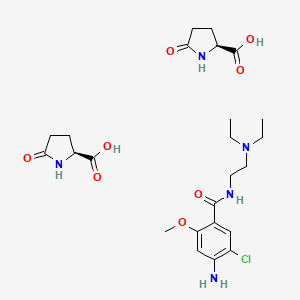
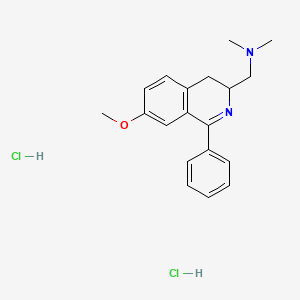
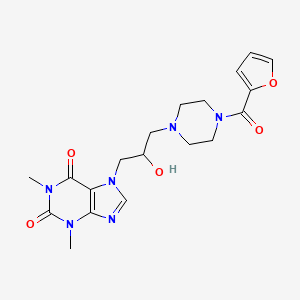
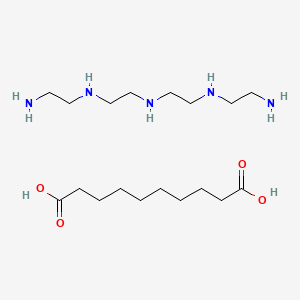
![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)

